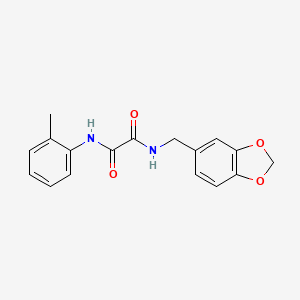

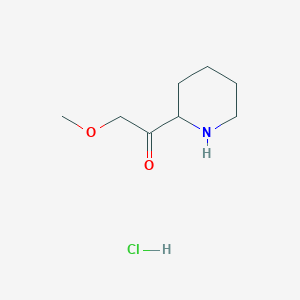

![molecular formula C10H16Cl2N2O B2497862 [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1439897-91-2](/img/structure/B2497862.png)

[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves strategic chemical reactions tailored to introduce the cyclopropyl and methoxy groups into the pyridine moiety. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists, highlighting a methodological approach to synthesizing compounds with specific functional groups (Sniecikowska et al., 2019). Another study presents an efficient synthesis of a compound that shares structural similarities, focusing on the incorporation of methoxy and amino groups into the pyridine ring (Hirokawa et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride can be characterized using various spectroscopic and crystallographic techniques. Studies involving similar compounds provide insights into how substituents affect the molecular conformation and stability. For instance, the crystal structure and DFT calculations of related compounds reveal the impact of methoxy and cyclopropyl groups on the molecule's geometry and electronic properties (Alaşalvar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride or analogous compounds can include substitution reactions, ring closures, and functional group transformations. The reactivity patterns of these molecules depend significantly on the presence and position of the methoxy and cyclopropyl groups. For example, the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol demonstrate the reactivity of methoxypyridines towards the formation of Schiff bases (Bai Linsha, 2015).

科学的研究の応用

Biased Agonists of Serotonin 5-HT1A Receptors

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity and significant selectivity against other receptors. They displayed promising antidepressant-like activity, suggesting potential applications in treating depression (Sniecikowska et al., 2019).

Synthesis of Pyridine Derivatives

Efficient synthesis methods for pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been developed. These compounds serve as important intermediates for antagonists of various receptors, including dopamine D2 and D3, and serotonin-3 (5-HT3) receptors (Hirokawa et al., 2000).

Antimicrobial Activities of Quinoline Derivatives

A series of quinoline derivatives, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds could be potential candidates for first-line drugs in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Potential in Ring-Opening Polymerisation

Dichlorozinc complexes bearing pyridine derivatives, such as [1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine], have shown efficiency in initiating the ring-opening polymerisation (ROP) of rac-lactide. This indicates potential applications in polymer synthesis and material science (Kwon, Nayab, & Jeong, 2015).

Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been achieved. These compounds displayed acceptable antibacterial and antifungal activity, suggesting their potential use in medical applications (Rao, Prasad, & Rao, 2013).

Safety and Hazards

This compound is used for research and development, and safety precautions should be taken when handling it . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice .

特性

IUPAC Name |

[1-(5-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9(12-6-8)10(7-11)4-5-10;;/h2-3,6H,4-5,7,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQACFJXOLABKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2(CC2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)